![molecular formula C18H13F2N3O3S B2439514 N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide CAS No. 681265-93-0](/img/structure/B2439514.png)
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide” is a chemical compound with the molecular formula C22H28N4O4S . It has a molecular weight of 444.5 g/mol . The compound has a complex structure with multiple functional groups, including two carbonyl groups, a phenyl group, a pyrazole ring, a thiophene ring, and a benzamide group .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The presence of two carbonyl groups, a phenyl group, a pyrazole ring, a thiophene ring, and a benzamide group contribute to its unique chemical properties . The compound’s structure can be represented by various descriptors such as its IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a molecular weight of 444.5 g/mol, an XLogP3-AA of 3, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 3, an exact mass of 444.18312656 g/mol, a monoisotopic mass of 444.18312656 g/mol, and a topological polar surface area of 119 Ų . The compound has a heavy atom count of 31, a formal charge of 0, and a complexity of 803 .Scientific Research Applications
Synthesis and Screening for Bioactivities
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide and its derivatives have been explored in various scientific research applications, primarily focused on their synthesis and potential bioactive properties. Research efforts have been directed towards synthesizing novel compounds to evaluate their pharmacological potentials, such as anti-HIV, antimicrobial, and anticancer activities. These compounds exhibit a range of biological activities, underscoring the importance of structural modifications to enhance their therapeutic profiles.
One study detailed the synthesis and anti-HIV-1 screening of novel derivatives, indicating the potential of these compounds in anti-HIV-1 therapy. The compounds displayed varying degrees of effectiveness, with some showing significant activity against the virus without toxicity to human cells (Aslam et al., 2014).
Another significant area of research involves the synthesis and characterization of novel polymers for potential use in advanced materials. These polymers have been evaluated for their solubility, thermal stability, and other properties, indicating their utility in various industrial and technological applications (Butt et al., 2005).
Furthermore, derivatives of this compound have been investigated for their antimicrobial properties. Research has shown that these compounds can be effective against a range of microbial pathogens, providing a basis for the development of new antimicrobial agents (Desai et al., 2013).
Anticancer Research
The anticancer potential of these compounds has also been a focal point of research. Studies have synthesized and evaluated the anticancer activities of various derivatives, with some compounds showing promising results against different cancer cell lines. This research contributes to the ongoing search for more effective and selective anticancer therapies (Tok et al., 2020).
properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3S/c19-13-7-4-8-14(20)16(13)18(24)21-17-12-9-27(25,26)10-15(12)22-23(17)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBRUGZIUYMYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


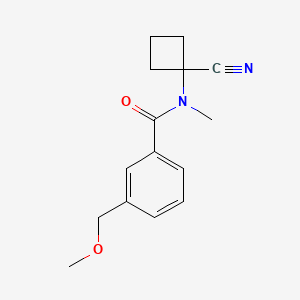
![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B2439437.png)
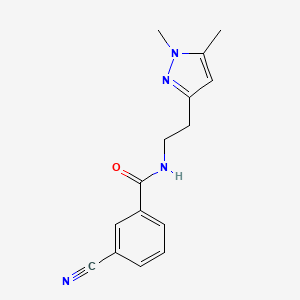
![6-bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B2439440.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2439443.png)
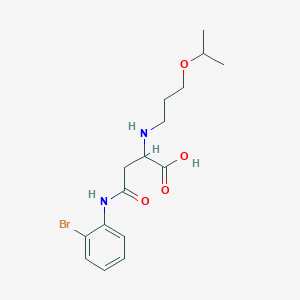
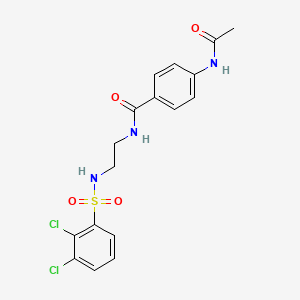
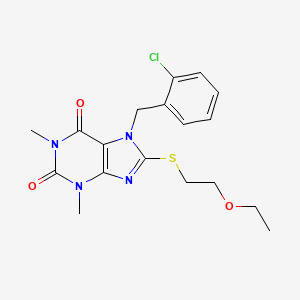
![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2439447.png)
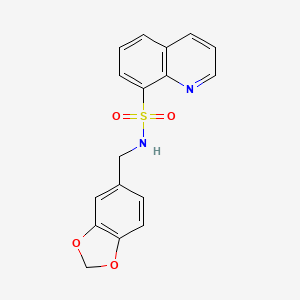
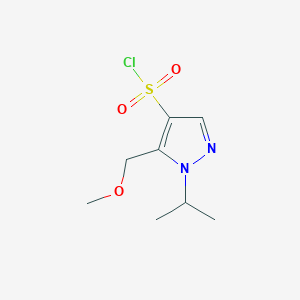
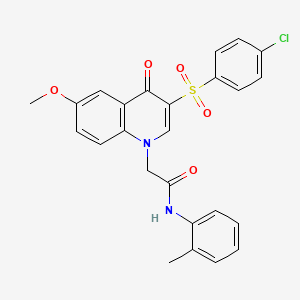
![4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2439454.png)